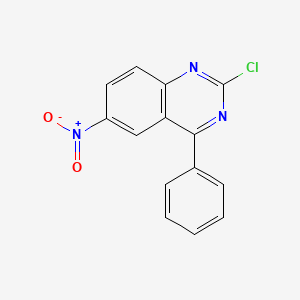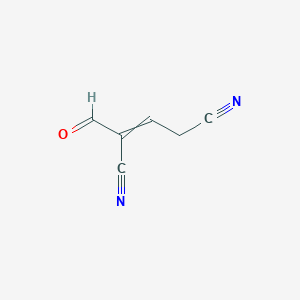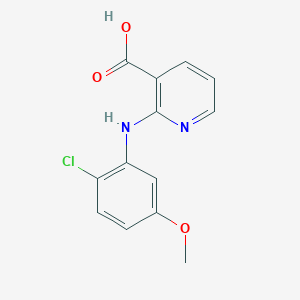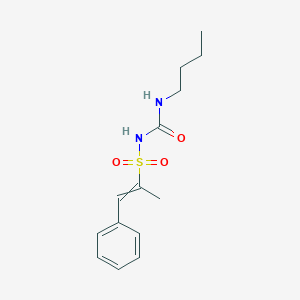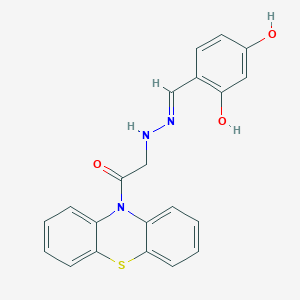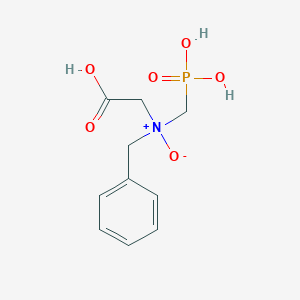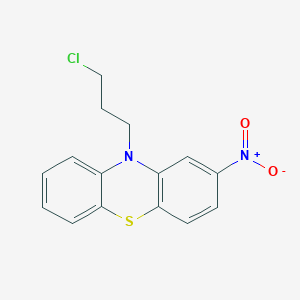
10H-Phenothiazine, 10-(3-chloropropyl)-2-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10H-Phenothiazine, 10-(3-chloropropyl)-2-nitro- is a derivative of phenothiazine, a class of compounds known for their diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a chloropropyl group and a nitro group attached to the phenothiazine core, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 10-(3-chloropropyl)-2-nitro- typically involves the alkylation of phenothiazine derivatives. One common method includes the reaction of phenothiazine with 1-bromo-3-chloropropane in the presence of a base such as sodium hydride or sodium amide . The nitro group can be introduced through nitration reactions using nitric acid under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Substitution: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Amines, thiols.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted phenothiazine derivatives.
Aplicaciones Científicas De Investigación
10H-Phenothiazine, 10-(3-chloropropyl)-2-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 10H-Phenothiazine, 10-(3-chloropropyl)-2-nitro- involves its interaction with various molecular targets. In medicinal chemistry, phenothiazine derivatives are known to act on dopamine receptors, particularly D2 receptors, which are implicated in psychiatric conditions . The nitro group may also contribute to the compound’s biological activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components.
Comparación Con Compuestos Similares
- 10-(3-Chloropropyl)-10H-phenothiazine
- 10-(3-Chloropropyl)-2-(methylsulfonyl)-10H-phenothiazine
- 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine
Comparison: 10H-Phenothiazine, 10-(3-chloropropyl)-2-nitro- is unique due to the presence of both the chloropropyl and nitro groups, which impart distinct chemical reactivity and biological activity. Compared to other phenothiazine derivatives, this compound may exhibit enhanced antimicrobial and anticancer properties due to the nitro group’s ability to form reactive intermediates.
Propiedades
Número CAS |
58271-64-0 |
|---|---|
Fórmula molecular |
C15H13ClN2O2S |
Peso molecular |
320.8 g/mol |
Nombre IUPAC |
10-(3-chloropropyl)-2-nitrophenothiazine |
InChI |
InChI=1S/C15H13ClN2O2S/c16-8-3-9-17-12-4-1-2-5-14(12)21-15-7-6-11(18(19)20)10-13(15)17/h1-2,4-7,10H,3,8-9H2 |
Clave InChI |
WWCVULFZXJGTQT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)[N+](=O)[O-])CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


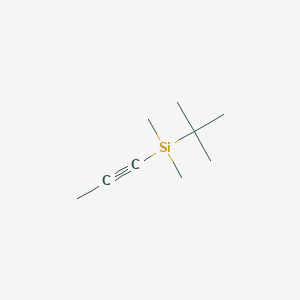

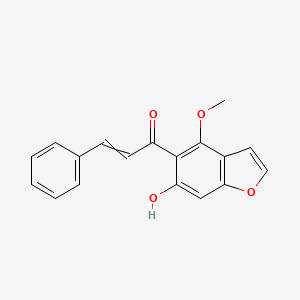
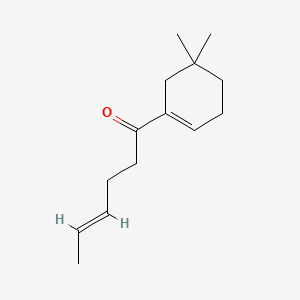
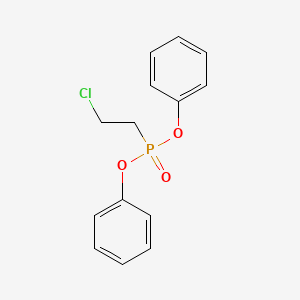
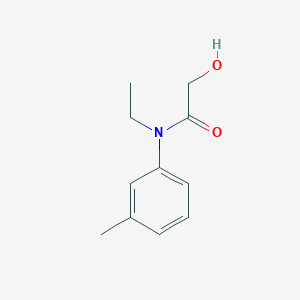
![2h-1,4-Benzothiazin-3(4h)-one,2-[(2,4-dichlorophenyl)methylene]-](/img/structure/B14628008.png)
